Gefarnate - 51-77-4

Gefarnate

Catalog Number: EVT-269019
CAS Number: 51-77-4
Molecular Formula: C27H44O2
Molecular Weight: 400.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gefarnate is a synthetic isoprenoid compound, structurally similar to naturally occurring terpenes. [] While often categorized as an anti-ulcer drug, its research applications extend beyond this categorization. Gefarnate has been investigated for its potential in treating gastric ulcers, gastritis, and dry eye disease, among other conditions, due to its potential gastroprotective and mucin-stimulating properties. [, , , , , ]

Synthesis Analysis
  • Carroll Reaction, Haloform Reaction, Esterification: One method involves using nerolidol as a starting material and employing a sequence of Carroll reaction, haloform reaction, and esterification to yield Gefarnate. This route is characterized by readily available starting materials, a relatively straightforward synthetic pathway, and a good yield. []

  • Wittig Reaction, Acidification, Esterification: Another approach utilizes bromobutyric acid ethyl ester and triphenylphosphine in a phosphorylation reaction to produce a phosphorus ylide solution. [] This solution undergoes a Wittig reaction with geranylacetone, followed by acidification to obtain farnesyl acetic acid. Finally, esterification of farnesyl acetic acid with geraniol yields Gefarnate. This method addresses some limitations of earlier synthetic routes, offering improved yield and purity, along with a less complicated purification process.

  • Other Methods: Research also focuses on developing more efficient and environmentally friendly synthesis methods for Gefarnate. One such method utilizes Candida sp. lipase to catalyze the esterification of (4E,8E)-5,9,13-trimethyl-4,8,12-tetradecatrienoic acid and geraniol, resulting in a more sustainable and cost-effective production process. [] Other research explores using nerolidol and triethyl orthoacetate with an acid catalyst, followed by a series of reactions to obtain Gefarnate. This method boasts low toxicity of the solvents and byproducts, and the ethanol produced during the reaction can be recycled. []

Mechanism of Action
  • Mucin Production: Gefarnate appears to stimulate the secretion of mucin-like glycoproteins in various tissues, including the gastric mucosa and conjunctiva. [, , ] This increased mucin production contributes to a protective barrier against damaging agents. []

  • Anti-inflammatory Effects: Studies indicate that Gefarnate may exert anti-inflammatory effects, potentially by modulating the expression of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation. [] It also demonstrated the ability to reduce myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration and inflammation. [, , ]

  • Prostaglandin Modulation: Some studies suggest that Gefarnate may influence prostaglandin levels, particularly prostaglandin E2 (PGE2) and prostacyclin (PGI2). [, ] These prostaglandins play a role in protecting the gastric mucosa.

  • Other Potential Mechanisms: Gefarnate's effects on gastric mucosal blood flow [, ] and its influence on tissue respiration [, ] have also been investigated.

Physical and Chemical Properties Analysis

Gefarnate is a yellow to light yellow oily liquid. [] It is practically insoluble in water but soluble in organic solvents like ethanol, methanol, and chloroform. [] Its logP value, indicating its lipophilicity, is relatively high, suggesting good membrane permeability.

Applications
  • Gastric Ulcers: Gefarnate has been investigated for its potential in treating gastric ulcers. Studies have shown its ability to promote ulcer healing in animal models. [, , , ]

  • Gastritis: Research suggests that Gefarnate may be beneficial in managing gastritis, particularly chronic erosive gastritis. It has been shown to improve endoscopic and histological parameters in animal models and clinical studies. [, ]

Ophthalmic Research:

  • Dry Eye Disease: Gefarnate's mucin-stimulating properties have garnered interest in its potential application for dry eye disease. Studies have shown its ability to ameliorate corneal epithelial damage in animal models of dry eye. [, , , ]

Teprenone (Geranylgeranylacetone)

Compound Description: Teprenone is an anti-ulcer drug with a similar chemical structure and anti-ulcer action to Gefarnate []. It is known for its ability to stimulate mucus production, suppress neutrophil infiltration, and reduce oxidative stress in the gastric mucosa [].

Relevance: Teprenone is structurally similar to Gefarnate, both being isoprenoid compounds. Studies have compared their efficacy in various gastric ulcer models, finding Teprenone to be comparable or, in some cases, more effective than Gefarnate [, , ]. For instance, Teprenone exhibited greater potency in inhibiting aspirin-induced gastric ulcers in rats []. Both compounds appear to share mechanisms like promoting mucus production, but Teprenone's superior efficacy in certain models suggests potential differences in their pharmacodynamic profiles.

Cimetidine

Compound Description: Cimetidine is a histamine H2-receptor antagonist that inhibits gastric acid secretion [, , ]. It is commonly used in the treatment of peptic ulcers and gastroesophageal reflux disease.

Relevance: Cimetidine serves as a reference drug in several studies investigating Gefarnate's anti-ulcer activity [, ]. While both compounds demonstrate efficacy in preventing or healing ulcers, their mechanisms differ. Cimetidine primarily reduces gastric acid secretion, while Gefarnate appears to exert its effects mainly through mucosal protection and enhancing mucosal defense mechanisms [, ].

Sucralfate

Compound Description: Sucralfate is a mucosal protectant that forms a protective barrier over ulcers, promoting healing [, ]. It is used in the treatment of active duodenal ulcers and the prevention of stress ulcers.

Relevance: Sucralfate serves as a comparator to Gefarnate in studies evaluating the efficacy of both drugs in treating gastric ulcers [, ]. One study found Gefarnate to be superior to Sucralfate in reducing endoscopic erosion and improving mucosal inflammation in patients with chronic erosive gastritis [].

Misoprostol

Compound Description: Misoprostol is a synthetic prostaglandin E1 analog that inhibits gastric acid secretion and protects the gastric mucosa [].

Relevance: Misoprostol is another comparator to Gefarnate in assessing the gastroprotective effects of both drugs []. One study indicated that the protective effect of Gefarnate against aspirin-induced gastric lesions in rats was similar to that of Misoprostol []. This suggests that Gefarnate might share some mechanisms with Misoprostol, possibly involving modulation of prostaglandin activity.

Ecabet Sodium

Relevance: Ecabet Sodium was included alongside Gefarnate in a study examining their effects on mucin-like glycoprotein secretion in the cornea []. The study found that only Gefarnate significantly stimulated mucin secretion, highlighting a potential difference in their mechanism of action on the ocular surface.

Troxipide

Relevance: Similar to Ecabet Sodium, Troxipide was also investigated alongside Gefarnate in the study on corneal mucin secretion []. Again, Troxipide did not demonstrate the same stimulatory effect on mucin secretion as Gefarnate, suggesting a distinct mode of action.

5-Aminosalicylic Acid (5-ASA)

Relevance: 5-ASA was used as a positive control in a study investigating the effects of Gefarnate on experimental colitis in rats []. The study found that Gefarnate exhibited a therapeutic effect comparable to 5-ASA in reducing inflammation and modulating cyclooxygenase (COX) enzyme activity. This finding suggests that Gefarnate might possess anti-inflammatory properties relevant to its potential use in treating inflammatory bowel diseases.

Carbenoxolone

Relevance: Carbenoxolone served as a comparator drug in two clinical trials evaluating the efficacy of Gefarnate in treating gastric ulcers [, ]. While both drugs demonstrated ulcer-healing properties, Carbenoxolone exhibited greater efficacy, albeit with a higher incidence of side effects like hypokalemia and edema.

Famotidine

Relevance: Famotidine was one of several H2-receptor antagonists (including cimetidine and ranitidine) compared to Gefarnate in clinical trials evaluating their efficacy in treating gastric and duodenal ulcers []. The findings indicated that Famotidine exhibited comparable efficacy to the other H2-receptor antagonists and superior efficacy compared to Gefarnate. This suggests that while Gefarnate possesses ulcer-healing properties, its efficacy might be lower compared to potent acid-suppressing agents like Famotidine.

Pirenzepine

Relevance: Pirenzepine was compared to Gefarnate in a double-blind controlled clinical trial evaluating their therapeutic effects on gastric ulcer []. The study found that Pirenzepine demonstrated significantly higher ulcer healing rates and better symptom relief compared to Gefarnate, suggesting a more potent anti-ulcer effect.

Bismuth Potassium Citrate

Relevance: Bismuth Potassium Citrate was included as a positive control in a study investigating the protective effects of Gefarnate on aspirin-induced gastric lesions in rats []. The results showed that Gefarnate's protective effect was comparable to Bismuth Potassium Citrate, suggesting similar efficacy in this model.

Properties

CAS Number

51-77-4

Product Name

Gefarnate

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18+,26-20+

InChI Key

ZPACYDRSPFRDHO-ROBAGEODSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C

Solubility

Soluble in DMSO

Synonyms

Farnesylacetate, Geranyl
Gefarnate
Gefarnil
Gepharnate
Geranyl Farnesylacetate
Ulco

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC/C=C(\C)/CCC=C(C)C)/C)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.